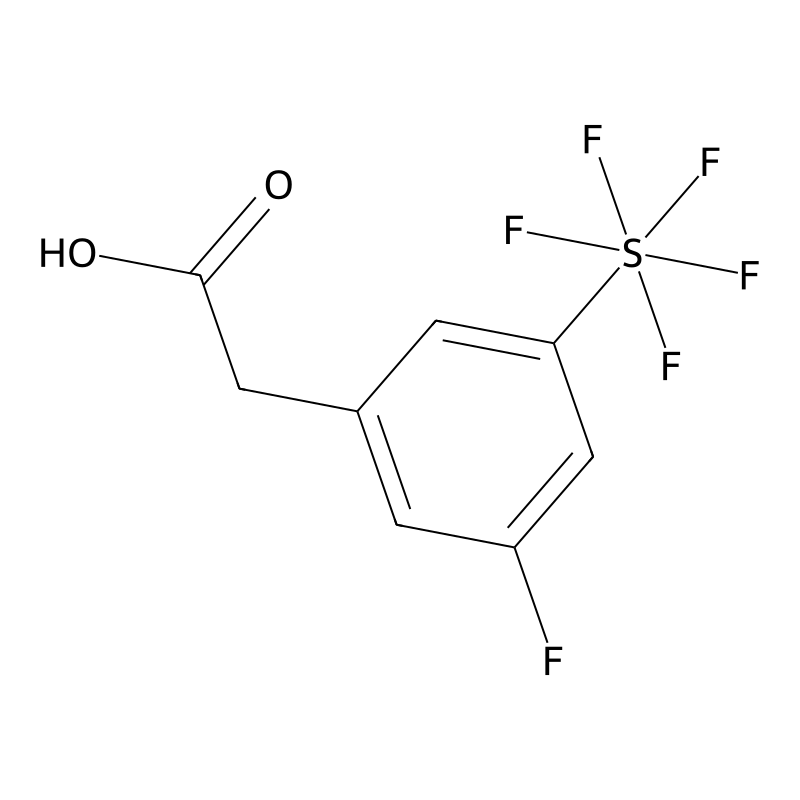

3-Fluoro-5-(pentafluorosulfur)phenylacetic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Fluorinated compounds are often used in molecular imaging due to the unique properties of fluorine .

- The methods of application involve the synthesis of fluorinated compounds and their incorporation into imaging agents .

- The outcomes can include enhanced image clarity and improved diagnostic accuracy .

- Fluorinated compounds are commonly used in the development of new drugs .

- The methods of application typically involve the synthesis of fluorinated compounds and their incorporation into pharmaceutical formulations .

- The outcomes can include increased drug efficacy, improved patient outcomes, and the development of new treatments for various diseases .

- Fluorinated compounds are used in materials science to create new materials with unique properties .

- The methods of application can involve the synthesis of fluorinated compounds and their incorporation into various materials .

- The outcomes can include the creation of new materials with improved properties such as increased durability, resistance to degradation, and enhanced performance .

Molecular Imaging

Pharmaceuticals

Materials Science

3-Fluoro-5-(pentafluorosulfur)phenylacetic acid is a specialized chemical compound with the molecular formula and a molecular weight of approximately 280.19 g/mol. This compound features a fluorine atom and a pentafluorosulfur group attached to a phenylacetic acid backbone, which contributes to its unique chemical properties and reactivity. The presence of these functional groups enhances its potential applications in various fields, including organic synthesis and medicinal chemistry .

The chemical behavior of 3-Fluoro-5-(pentafluorosulfur)phenylacetic acid is characterized by its reactivity due to the electronegative fluorine and sulfur atoms. Common reactions include:

- Substitution Reactions: The fluorine atom can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.

- Oxidation: Under oxidative conditions, this compound can yield sulfoxides or sulfones, depending on the specific reagents and conditions used.

- Reduction: In reducing environments, it may produce thiols or other sulfur-containing derivatives.

These reactions are influenced by the compound's structural features, making it a versatile building block in organic synthesis .

Research indicates that 3-Fluoro-5-(pentafluorosulfur)phenylacetic acid exhibits significant biological activity, particularly in enzyme interactions and protein modifications. Its unique structure allows it to interact with various biological targets, potentially influencing metabolic pathways. Studies have shown that compounds with similar structures can modulate enzyme activity, suggesting that this compound may have applications in drug design and development .

The synthesis of 3-Fluoro-5-(pentafluorosulfur)phenylacetic acid typically involves:

- Starting Material: The synthesis often begins with 3-fluorophenylacetic acid.

- Reagents: Sulfur tetrafluoride (SF₄) is commonly used to introduce the pentafluorosulfur group.

- Reaction Conditions: The reaction is usually conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions.

This method ensures high purity and yield of the final product, which can be further purified using advanced techniques such as chromatography .

3-Fluoro-5-(pentafluorosulfur)phenylacetic acid has diverse applications across several fields:

- Organic Synthesis: It serves as a key intermediate for synthesizing more complex fluorinated compounds.

- Medicinal Chemistry: Its unique properties make it valuable in studying enzyme interactions and potential drug candidates.

- Material Science: The compound is used in developing specialty chemicals with tailored properties for industrial applications .

Studies focusing on the interactions of 3-Fluoro-5-(pentafluorosulfur)phenylacetic acid with biological molecules reveal its potential as a modulator of enzymatic activity. The compound's fluorine and sulfur groups enhance its binding affinity to various enzymes and proteins, making it a candidate for further exploration in drug discovery and biochemical research .

Several compounds share structural similarities with 3-Fluoro-5-(pentafluorosulfur)phenylacetic acid. Here are some notable examples:

| Compound Name | Key Differences |

|---|---|

| 3-Fluorophenylacetic acid | Lacks the pentafluorosulfur group; less reactive |

| 5-(Pentafluorosulfur)phenylacetic acid | Lacks the fluorine atom; affects chemical properties |

| 3-Fluoro-4-(pentafluorosulfur)phenylacetic acid | Different substitution pattern; variations in reactivity |

Uniqueness

The uniqueness of 3-Fluoro-5-(pentafluorosulfur)phenylacetic acid lies in its combination of both fluorine and pentafluorosulfur groups. This dual presence imparts distinct chemical properties that are not found in similar compounds, making it particularly valuable for applications requiring specific reactivity profiles .